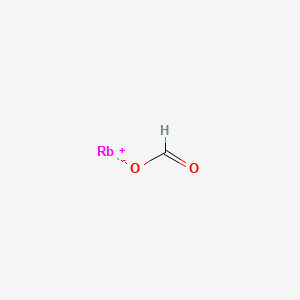
Rubidium formate
Vue d'ensemble
Description
Rubidium formate is a chemical compound with the linear formula HCO2Rb . It is a solid substance with an assay of 98% . It is also known as formic acid rubidium salt . The molecular weight of rubidium formate is 132.50 .
Molecular Structure Analysis
The linear formula for rubidium formate is HCO2Rb . The molecular weight of this compound is 132.50 . The number of electrons in each of Rubidium’s shells is [2, 8, 18, 8, 1] and its electron configuration is [Kr] 5s 1 .
Chemical Reactions Analysis
Rubidium formate, like other formates, can be involved in various chemical reactions. For instance, formate can be converted into oxalate (and subsequently oxalic acid) by coupling two formates in a formate to oxalate coupling reaction (FOCR) .
Physical And Chemical Properties Analysis
Rubidium is a very reactive soft metal with a silvery luster and has the typical chemical properties of an alkali metal . It is a monovalent highly reactive metal toward water, steam, air, and many other gases and substances . It reacts explosively with water to form colorless rubidium hydroxide .
Applications De Recherche Scientifique
CO2 Utilization
Rubidium formate plays a crucial role in the electrochemical reduction of CO2 to formate . This process aligns well with the ambition to use CO2 as a renewable starting material in Carbon Capture and Utilization (CCU) or Carbon Capture and Storage (CCS) processes .
Formate to Oxalate Coupling Reaction (FOCR)
Formate can be converted into oxalate (and subsequently oxalic acid) by coupling two formates in a formate to oxalate coupling reaction (FOCR) . This reaction has been studied for more than 175 years and has seen widespread industrial use .
Comprehensive Utilization of Rubidium Ore Resources
A novel process for the comprehensive utilization of rubidium ore resources involves mineral dissociation, selective leaching, and desilication . Rubidium formate can be obtained from rubidium ore through this process .
Pharmaceutical Applications
Rubidium formate can be used in the production of pharmaceuticals . It can be produced to many standard grades, including Mil Spec (military grade); ACS, Reagent and Technical Grade; Food, Agricultural and Pharmaceutical Grade; Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) .
Production of Rubidium Chloride
Rubidium formate can be converted into rubidium chloride . Rubidium chloride can be used to produce sleeping pills, sedatives, and treatment of bipolar disorder .
High-Technology Field
The process of extracting rubidium from ores has attracted a great deal of attention due to the increasing application of rubidium in the high-technology field .
Mécanisme D'action
Target of Action
Rubidium formate, like other rubidium compounds, primarily targets the potassium ion channels in cells . Rubidium ions (Rb+) are known to be biochemical analogs of potassium ions (K+), and they can replace K+ in many biological systems .
Mode of Action
Rubidium formate interacts with its targets by replacing potassium ions in the sodium-potassium ion exchange pumps present in cell membranes . This replacement is due to the similar ionic radii and charge of rubidium and potassium ions . In the context of formate, it is known to decompose into hydride (H-) and CO2 .
Biochemical Pathways
Rubidium formate affects the potassium transport pathways in cells . By replacing potassium ions, rubidium can alter the normal functioning of these pathways, potentially affecting a variety of cellular processes that depend on potassium homeostasis . Formate, on the other hand, is a key intermediate in CO2 utilization .
Pharmacokinetics
Rubidium ions are known to be rapidly taken up by cells and excreted via the kidneys, similar to potassium ions . The pharmacokinetics of formate would depend on its metabolic conversion and excretion, which can vary based on the specific biological system .
Result of Action
The molecular and cellular effects of rubidium formate’s action are largely dependent on the specific biological context. In general, the replacement of potassium ions by rubidium can affect cellular processes that depend on potassium, potentially leading to altered cell function . The action of formate can lead to the production of CO2 and hydride .
Action Environment
The action, efficacy, and stability of rubidium formate can be influenced by various environmental factors. For instance, the presence of other ions, particularly potassium, can affect the degree to which rubidium ions can replace potassium ions in biological systems . The pH and temperature of the environment can also influence the stability and reactivity of formate .
Safety and Hazards
Orientations Futures
Rubidium atoms are used in academic research, including the development of quantum-mechanics-based computing devices, a future application with potential for relatively high consumption of rubidium . Quantum computing research uses ultracold rubidium atoms in a variety of applications . Quantum computers, which have the ability to perform more complex computational tasks than traditional computers by calculating in two quantum states simultaneously, were under development with potential for entering the experimental phase by 2025 .
Propriétés
IUPAC Name |
rubidium(1+);formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Rb/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMBPNXOLRMVGV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHO2Rb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64-18-6 (Parent) | |
| Record name | Formic acid, rubidium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003495350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90883980 | |
| Record name | Formic acid, rubidium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.485 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubidium formate | |
CAS RN |
3495-35-0 | |
| Record name | Formic acid, rubidium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003495350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, rubidium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formic acid, rubidium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formic Acid Rubidium Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the size of the alkali metal cation influence the crystal structure of alkali-metal formates?
A1: The research on alkali-metal formates, including Rubidium formate and Cesium formate, investigates the impact of cation size on their crystal structures. [] By comparing the structures of different alkali-metal formates, researchers can analyze how the ionic radius of the cation affects the arrangement of formate ions within the crystal lattice. This analysis provides valuable insights into the structure-property relationships of this class of compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



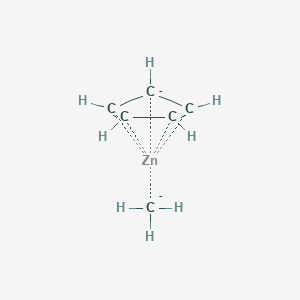

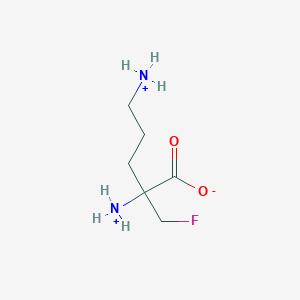


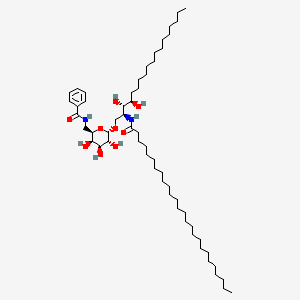

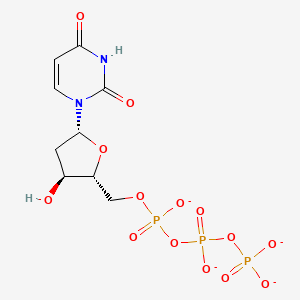
![3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid](/img/structure/B1264420.png)


![1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1264425.png)

